

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-Methyl-2-nitroanisole**, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

3-Methyl-2-nitroanisole is a valuable organic compound utilized in the synthesis of a range of more complex molecules. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and selective synthetic route proceeds through two key stages: the nitration of m-cresol to form 3-methyl-2-nitrophenol, followed by the methylation of the phenolic hydroxyl group.

Direct nitration of m-cresol is generally avoided due to the formation of a mixture of isomers, including the 2-nitro, 4-nitro, and 6-nitro products, which are challenging to separate. To overcome this, a more selective three-step sequence involving sulfonation, nitration, and subsequent desulfonation is the preferred method for the synthesis of the 3-methyl-2-nitrophenol intermediate.

Synthesis Pathway Overview

The synthesis of **3-Methyl-2-nitroanisole** is achieved through the following two main stages:

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This stage involves a three-step process to ensure the selective nitration of m-cresol at the 2-position.

- Step 1.1: Sulfonation of m-Cresol: m-Cresol is first sulfonated to block the more reactive positions on the aromatic ring, directing the subsequent nitration.
- Step 1.2: Nitration of the Sulfonated Intermediate: The sulfonated m-cresol is then nitrated. The sulfonic acid groups direct the nitro group to the desired 2-position.
- Step 1.3: Desulfonation: The sulfonic acid groups are removed to yield 3-methyl-2-nitrophenol.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

The hydroxyl group of 3-methyl-2-nitrophenol is methylated to produce the final product, **3-Methyl-2-nitroanisole**.

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-2-nitrophenol

This selective synthesis is adapted from established methods for the regioselective nitration of phenols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1.1: Sulfonation of m-Cresol

- In a round-bottom flask equipped with a stirrer and a dropping funnel, place m-cresol.
- Cool the flask in an ice bath.
- Slowly add fuming sulfuric acid (containing ~20% SO₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 100 °C for 2-3 hours.

- Cool the reaction mixture and pour it onto crushed ice to precipitate the m-cresolsulfonic acid.
- Filter the solid product and wash with cold water.

Step 1.2: Nitration of m-Cresolsulfonic Acid

- To the crude m-cresolsulfonic acid in a flask, add concentrated sulfuric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.
- After the addition, continue stirring at 0-5 °C for 1-2 hours.

Step 1.3: Desulfonation to Yield 3-Methyl-2-nitrophenol

- Carefully pour the nitrated mixture onto a large amount of crushed ice.
- Heat the resulting solution to boiling and perform steam distillation.
- The 3-methyl-2-nitrophenol will distill over with the steam.
- Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- The crude 3-methyl-2-nitrophenol can be further purified by column chromatography or recrystallization.

Stage 2: Methylation of 3-Methyl-2-nitrophenol

This procedure is a standard O-methylation of a phenol using dimethyl sulfate.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- In a round-bottom flask, dissolve 3-methyl-2-nitrophenol in acetone.

- Add anhydrous potassium carbonate to the solution.
- Heat the mixture to reflux with stirring.
- Slowly add dimethyl sulfate dropwise to the refluxing mixture.
- Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and filter off the potassium carbonate.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
- Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield **3-Methyl-2-nitroanisole**.
- The product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
m-Cresol	C ₇ H ₈ O	108.14	11-12	202
3-Methyl-2-nitrophenol	C ₇ H ₇ NO ₃	153.14	35-39	106-108 / 9.5 mmHg
3-Methyl-2-nitroanisole	C ₈ H ₉ NO ₃	167.16	48-50	170 / 35 mmHg

Table 2: Expected Yields

Reaction Stage	Product	Typical Yield (%)
Stage 1	3-Methyl-2-nitrophenol	60-70 (overall for the three steps)
Stage 2	3-Methyl-2-nitroanisole	85-95

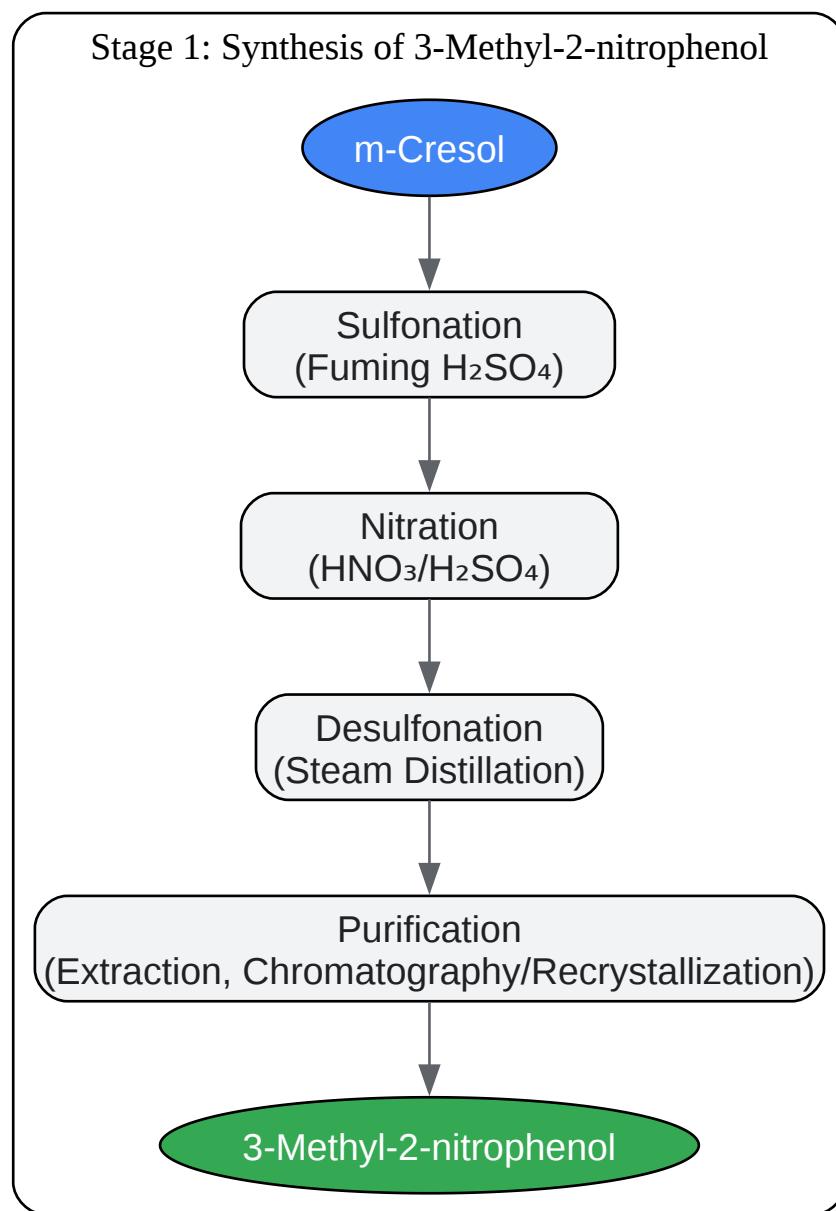
Table 3: Spectral Data for 3-Methyl-2-nitrophenol

Spectral Data	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ (ppm): 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH ₃)[8]
¹³ C NMR	
IR (KBr)	ν (cm ⁻¹): ~3400 (O-H), ~1530 & ~1350 (NO ₂)

Table 4: Spectral Data for **3-Methyl-2-nitroanisole**

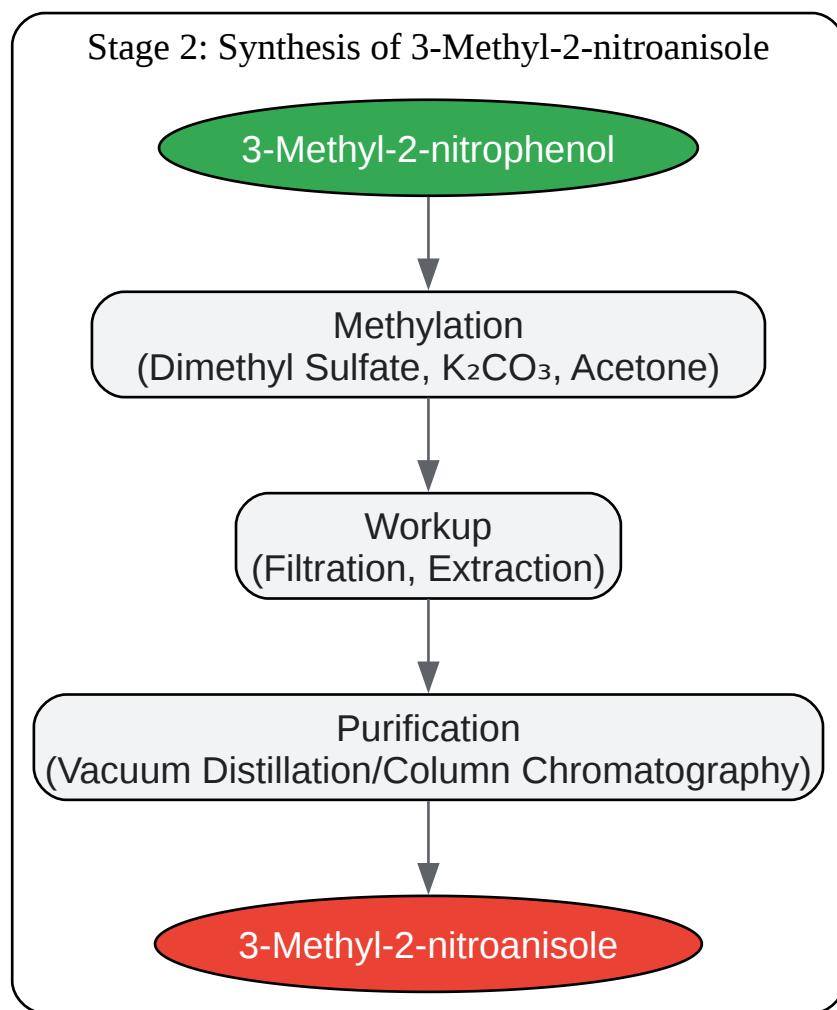
Spectral Data	Key Peaks/Shifts
¹ H NMR	
¹³ C NMR	
IR (KBr)	ν (cm ⁻¹): ~2950 (C-H, sp ³), ~1525 & ~1350 (NO ₂), ~1250 (C-O, ether)
Mass Spec (EI)	m/z: 167 (M ⁺), 152, 122, 91

Visualizations


Synthesis Pathway of 3-Methyl-2-nitroanisole

[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway for **3-Methyl-2-nitroanisole** from m-cresol.


Experimental Workflow for the Synthesis of 3-Methyl-2-nitrophenol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the selective synthesis of 3-methyl-2-nitrophenol.

Experimental Workflow for the Methylation of 3-Methyl-2-nitrophenol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the methylation of 3-methyl-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 5. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 3-Methyl-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294308#3-methyl-2-nitroanisole-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com